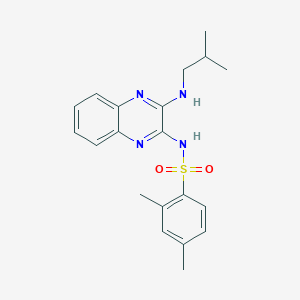

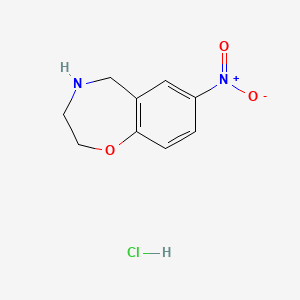

![molecular formula C11H15IO4 B2824276 Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate CAS No. 2490375-70-5](/img/structure/B2824276.png)

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane] core, which is a saturated bicyclic structure . This structure is increasingly important in newly developed bio-active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition, which is a type of cycloaddition where two alkenes convert to a cyclobutane . This reaction is facilitated by the use of photochemistry .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.141. It is a liquid at room temperature . The storage temperature is -10 degrees Celsius .科学的研究の応用

Synthesis and Drug Development

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmacologically active molecules. Its utility stems from its structural complexity and the presence of multiple functional groups, which can be elaborated through various synthetic transformations.

Spirocyclic compounds, such as Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate, are appealing in drug discovery because of their three-dimensional structure, which can enhance interactions with biological targets. They are employed in the synthesis of molecules with potential antimalarial, antimycobacterial, and anticancer activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and their antimycobacterium activities, showcasing the utility of spirocyclic compounds in the development of new therapeutic agents (Nongpanga Ningsanont et al., 2003). Similarly, spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles with potential anticancer activity against human leukemia cell lines have been prepared, emphasizing the relevance of spirocyclic scaffolds in medicinal chemistry (A. Filatov et al., 2017).

Chemical Synthesis

The synthesis of spirocyclic compounds often involves innovative approaches to form the spiro linkage, a key structural feature that imparts unique properties to the molecules. For example, reactions involving 1,3-thiazole-5(4H)-thiones with 1,2-epoxycycloalkanes have been utilized to produce spirocyclic 1,3-oxathiolanes, demonstrating the versatility of spirocyclic scaffolds in organic synthesis (Milen Blagoev et al., 1999). Additionally, the iodine-atom-transfer-type carbocyclization of 2-(2-propynyloxy)ethyl iodides involving a lithium alkylidene carbenoid intermediate illustrates the complex reactions that can be employed to construct spirocyclic frameworks (T. Harada et al., 2007).

Novel Drug Discovery

Spirocyclic scaffolds are increasingly recognized for their potential in novel drug discovery. The inherent three-dimensional nature of these structures offers advantages in the design of molecules with specific biological activities. Spirocycles have been utilized both as core structures in drug molecules and as functional groups appended to the periphery of molecules, to enhance interaction with biological targets and improve drug-like properties. The unique conformational properties of spirocycles make them suitable candidates for structure-based drug design, where the control of stereochemistry at multiple positions is crucial (Ya-Jun Zheng & C. Tice, 2016).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO4/c1-2-15-8(13)10-3-9(4-10,5-12)16-11(10)6-14-7-11/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCXFQSXFVUPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23COC3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)

![N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2824203.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2824206.png)

![5-Fluoro-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2824207.png)

![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)

![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824216.png)